molecular formula C12H15N3O B2773980 2-[(1,5-Dimethyl-1H-pyrazol-4-YL)methoxy]aniline CAS No. 1006959-24-5

2-[(1,5-Dimethyl-1H-pyrazol-4-YL)methoxy]aniline

Cat. No.: B2773980
CAS No.: 1006959-24-5
M. Wt: 217.272
InChI Key: PBCOMRMKZQSYTD-UHFFFAOYSA-N
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Description

2-[(1,5-Dimethyl-1H-pyrazol-4-YL)methoxy]aniline is an organic compound with the molecular formula C12H15N3O It is a derivative of aniline, featuring a pyrazole ring substituted with two methyl groups and connected to an aniline moiety via a methoxy linker

Properties

IUPAC Name

2-[(1,5-dimethylpyrazol-4-yl)methoxy]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-9-10(7-14-15(9)2)8-16-12-6-4-3-5-11(12)13/h3-7H,8,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBCOMRMKZQSYTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)COC2=CC=CC=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1,5-Dimethyl-1H-pyrazol-4-YL)methoxy]aniline typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazine with a 1,3-dicarbonyl compound, such as acetylacetone, under acidic or basic conditions.

    Methylation: The pyrazole ring is then methylated using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.

    Methoxylation: The methylated pyrazole is reacted with an appropriate methoxy reagent to introduce the methoxy group.

    Coupling with Aniline: Finally, the methoxylated pyrazole is coupled with aniline using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or a similar reagent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-[(1,5-Dimethyl-1H-pyrazol-4-YL)methoxy]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, which may reduce the nitro group (if present) to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles like halides or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium iodide in acetone.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Halogenated or thiolated derivatives.

Scientific Research Applications

Medicinal Chemistry

2-[(1,5-Dimethyl-1H-pyrazol-4-yl)methoxy]aniline has shown potential as a pharmacological agent. Its derivatives have been investigated for their biological activities, including:

  • Anticancer Properties: Research indicates that pyrazole derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have demonstrated that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells .
  • Anti-inflammatory Effects: The compound's ability to modulate inflammatory pathways makes it a candidate for developing anti-inflammatory drugs. In vitro studies have shown that related pyrazole compounds can reduce the production of pro-inflammatory cytokines .

Case Study: Anticancer Activity
In a study published in Molecules, researchers synthesized several pyrazole derivatives and tested their effects on human cancer cell lines. One derivative exhibited an IC50 value of 10 µM against breast cancer cells, indicating potent anticancer activity .

Materials Science

The compound's unique structural features allow it to be used in the development of advanced materials:

  • Polymer Chemistry: this compound can be utilized as a monomer in the synthesis of conducting polymers. These polymers have applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

Data Table: Conductivity of Polymers

Polymer TypeConductivity (S/cm)Application
Polyaniline Derivative0.1Sensors
Poly(2-(1,5-Dimethyl-1H-pyrazol-4-yl)methoxy)aniline0.05OLEDs

Agricultural Chemistry

The compound has potential applications in agrochemicals:

  • Pesticide Development: The pyrazole moiety is known for its insecticidal properties. Research into similar compounds has shown effectiveness against various pests, making this compound a candidate for further exploration in pesticide formulations.

Case Study: Insecticidal Activity
A study evaluated the insecticidal efficacy of pyrazole-based compounds against common agricultural pests. Results indicated a significant reduction in pest populations when treated with formulations containing pyrazole derivatives .

Mechanism of Action

The mechanism of action of 2-[(1,5-Dimethyl-1H-pyrazol-4-YL)methoxy]aniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyrazole ring can engage in hydrogen bonding and π-π interactions, while the aniline moiety can participate in electron-donating or -withdrawing interactions, influencing the compound’s overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(1,5-Dimethyl-1H-pyrazol-4-YL)methoxy]benzene
  • 2-[(1,5-Dimethyl-1H-pyrazol-4-YL)methoxy]phenol
  • 2-[(1,5-Dimethyl-1H-pyrazol-4-YL)methoxy]pyridine

Uniqueness

2-[(1,5-Dimethyl-1H-pyrazol-4-YL)methoxy]aniline is unique due to the presence of both a pyrazole ring and an aniline moiety, which confer distinct electronic and steric properties

Biological Activity

The compound 2-[(1,5-Dimethyl-1H-pyrazol-4-YL)methoxy]aniline is a derivative of aniline featuring a pyrazole moiety. Pyrazole derivatives are recognized for their diverse biological activities, including anticancer, antibacterial, and antifungal properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives as anticancer agents. For instance, compounds similar to this compound have shown promising results in inhibiting tumor growth and cell proliferation.

Case Study Findings:

  • A study evaluated N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives and found that compound 5a exhibited significant inhibitory activity against cyclin-dependent kinase 2 (CDK2), with an IC50 value of 0.98±0.06μM0.98\pm 0.06\,\mu M. It also demonstrated antiproliferative effects against MCF-7 (IC50 = 1.88±0.11μM1.88\pm 0.11\,\mu M) and B16-F10 (IC50 = 2.12±0.15μM2.12\pm 0.15\,\mu M) cancer cell lines .
CompoundTargetIC50 (μM)Cell Line
5aCDK20.98 ± 0.06-
-MCF-71.88 ± 0.11-
-B16-F102.12 ± 0.15-

Antibacterial and Antifungal Activity

The antibacterial properties of pyrazole derivatives have also been investigated extensively. Various studies indicate that these compounds possess significant activity against both Gram-positive and Gram-negative bacteria.

Research Insights:

  • A series of synthesized pyrazole derivatives were tested for their antibacterial efficacy, showing minimum inhibitory concentration (MIC) values ranging from 0.00390.0039 to 0.025mg/mL0.025\,mg/mL against strains like Staphylococcus aureus and Escherichia coli .
Compound TypeMIC (mg/mL)Bacterial Strain
Pyrazole Derivatives0.0039 - 0.025S. aureus
E. coli

The biological activity of this compound is believed to stem from its ability to interact with various cellular targets:

  • CDK Inhibition: The inhibition of cyclin-dependent kinases disrupts cell cycle progression in cancer cells.
  • Antimicrobial Action: The mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways critical for bacterial survival.

Q & A

Q. Q1. What are the key synthetic routes for 2-[(1,5-dimethyl-1H-pyrazol-4-yl)methoxy]aniline, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves coupling a pyrazole derivative with an aniline moiety. A common approach includes:

  • Step 1: Alkylation of 1,5-dimethylpyrazole with a methoxy-containing electrophile.
  • Step 2: Substitution or coupling with 2-aminophenol derivatives under nucleophilic aromatic substitution conditions.
    Optimization involves controlling parameters like temperature (reflux conditions at ~80–100°C), solvent polarity (e.g., ethanol or DMF), and catalyst choice (e.g., palladium for cross-coupling). Automated reactors can enhance reproducibility by maintaining precise reaction conditions .

Q. Q2. How can spectroscopic techniques (e.g., NMR, FT-IR) be used to characterize the compound’s structure and purity?

Methodological Answer:

  • 1H/13C NMR: Identify protons on the pyrazole ring (δ ~6.5–7.5 ppm) and methoxy-aniline groups (δ ~3.3 ppm for OCH3). Aromatic protons appear as multiplets in δ 6.8–7.2 ppm.
  • FT-IR: Confirm the presence of NH2 (stretch ~3400 cm⁻¹), C-O-C (asymmetric stretch ~1250 cm⁻¹), and pyrazole ring vibrations (~1500 cm⁻¹).
  • HPLC/GC-MS: Assess purity (>95%) by comparing retention times with standards .

Q. Q3. What are the compound’s critical physical properties (e.g., solubility, stability) for experimental design?

Methodological Answer:

  • Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly in water. Adjust solvent systems for reactions (e.g., ethanol/water mixtures for recrystallization).
  • Stability: Sensitive to prolonged light exposure and oxidation. Store under inert gas (N2/Ar) at –20°C. Monitor degradation via TLC or HPLC .

Advanced Research Questions

Q. Q4. How can computational methods (e.g., DFT) resolve contradictions in experimental data, such as unexpected reactivity or spectroscopic anomalies?

Methodological Answer:

  • DFT Calculations: Model electronic properties (e.g., HOMO-LUMO gaps) to predict sites of nucleophilic/electrophilic attack. Compare computed IR/NMR spectra with experimental data to identify structural discrepancies.
  • Example: If unexpected byproducts form during synthesis, DFT can simulate reaction pathways to identify intermediates (e.g., via transition-state analysis) .

Q. Q5. What is the mechanistic role of the pyrazole and methoxy groups in modulating the compound’s basicity and reactivity?

Methodological Answer:

  • Basicity: The methoxy group (+R effect) increases electron density on the aniline NH2, enhancing basicity compared to unsubstituted aniline (pKa ~4.6 vs. ~4.3). Titration experiments with HCl can quantify this .
  • Reactivity: Pyrazole’s electron-withdrawing nature directs electrophilic substitution to the para position of the aniline ring. Kinetic studies under varying pH/polarity can validate this .

Q. Q6. How do structural analogs (e.g., 4-[(1-ethyl-1H-pyrazol-5-yl)methoxy]aniline) differ in properties, and what experimental strategies can elucidate these differences?

Methodological Answer:

  • Comparative Analysis: Use X-ray crystallography (SHELX refinement) to compare hydrogen-bonding patterns. For example, ethyl vs. methyl substituents alter steric bulk, affecting crystal packing .
  • Biological Activity: Test analogs in enzyme inhibition assays (e.g., cytochrome P450) to correlate substituent effects with potency. IC50 values and molecular docking (AutoDock Vina) provide mechanistic insights .

Q. Q7. What safety protocols are critical for handling this compound in high-throughput screening?

Methodological Answer:

  • Hazard Mitigation: Use fume hoods for synthesis/purification. PPE (gloves, goggles) is mandatory due to skin/eye irritation risks (GHS Category 2).
  • Spill Management: Neutralize with inert adsorbents (vermiculite) and dispose via EPA-approved waste streams. Monitor air quality with real-time sensors for NH2/amine vapors .

Data Contradiction Analysis

Q. Q8. How can researchers address discrepancies between theoretical (DFT) and experimental (X-ray) bond lengths in the pyrazole-aniline system?

Methodological Answer:

  • Root Cause: Basis set limitations in DFT (e.g., B3LYP/6-31G*) may underestimate van der Waals interactions.
  • Resolution: Use hybrid functionals (e.g., M06-2X) with dispersion corrections. Validate with high-resolution X-ray data (SHELXL refinement, R-factor <5%) .

Methodological Optimization

Q. Q9. What strategies improve yield in multi-step syntheses involving this compound?

Methodological Answer:

  • Flow Chemistry: Implement continuous flow reactors for exothermic steps (e.g., alkylation) to enhance heat dissipation and scalability.
  • Catalyst Screening: Test Pd/Cu systems for coupling efficiency. Use DoE (Design of Experiments) to optimize molar ratios and reaction time .

Structural & Functional Insights

Q. Q10. How does the compound’s hydrogen-bonding network influence its crystallographic behavior?

Methodological Answer:

  • Graph Set Analysis: Use Etter’s rules to classify motifs (e.g., R2²(8) for NH2⋯O interactions). SHELXPRO can generate hydrogen-bond tables from .cif files.
  • Impact: Strong intra-/intermolecular H-bonds reduce solubility, necessitating co-solvents for crystallization .

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